Alumanylidyneborane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of alumanylidyneborane-like compounds involves complex procedures, as seen in the creation of Al-Sc bonded complexes. These complexes were synthesized through transmetalation reactions involving an alumanyl anion and diaminoscandium chloride precursors, leading to compounds with Al-Sc bonds (Feng et al., 2022).

Molecular Structure Analysis

The molecular structure of compounds similar to this compound is characterized by unique bonding between aluminum, boron, and other elements. The Al-Sc bonded complexes, for example, display an unprecedented Al-Sc bond, highlighting the potential for unusual bonding arrangements in this compound (Feng et al., 2022).

Chemical Reactions and Properties

This compound-like compounds participate in various chemical reactions, such as the [2+2+1] cross-cyclotrimerization involving carboryne, alkene, and trimethylsilylalkyne mediated by Zr and Ni, leading to dihydrofulvenocarboranes (Quan et al., 2013). This illustrates the compound's ability to engage in complex reactions forming cyclic structures.

Physical Properties Analysis

While specific physical properties of this compound were not discussed, the properties of related compounds, such as dibromodialumane derivatives, offer a glimpse into the stability and structural features that may also apply to this compound. These compounds were analyzed through spectroscopic, crystallographic data, and DFT calculations, revealing detailed insights into their stability and electronic structure (Agou et al., 2012).

Chemical Properties Analysis

The chemical properties of compounds related to this compound, such as their reactivity towards alkylbenzenes and ability to undergo [4+2] cycloaddition reactions, were studied. These reactions showcased the versatility and reactivity of organoaluminum and organoboron compounds, providing insight into how this compound might behave under similar conditions (Wang & Xie, 2012).

Scientific Research Applications

Catalysis and Synthesis

Alumanylidyneborane and its derivatives have been pivotal in catalysis, offering pathways to create complex molecules with high precision. The palladium-catalyzed reaction of 1-alkenylboranes with alkenyl or alkynyl halides, facilitated by compounds such as this compound, showcases high regio- and stereospecificity, yielding conjugated dienes or enynes efficiently (Miyaura, Yamada, & Suzuki, 1980). Similarly, the borylation of alkynes under base/coinage metal catalysis highlights the role of this compound derivatives in synthesizing alkenylboranes, crucial for producing biologically active molecules and functional materials with high selectivity (Yoshida, 2016).

Structural and Reactive Studies

Research into alumanyl and scandium-bonded complexes provides insight into the chemistry of metal-metal bonded compounds, showcasing the potential of this compound derivatives in forming structures with unique reactive capabilities. These studies not only contribute to our understanding of the bonding interactions between aluminum and other elements but also open avenues for synthesizing novel compounds with potential applications in catalysis and material science (Feng, Chan, Lin, & Yamashita, 2022).

Material Science and Ligand Design

The field of organoboron and organoaluminum chemistry, with compounds like this compound at its core, plays a crucial role in the development of new materials and ligands. These compounds offer a backbone for creating structures with specific electronic and structural characteristics, beneficial for various applications in material science and as ligands in catalytic processes. The design and synthesis of discrete organoboron and organoaluminum hydrides incorporating bulky groups showcase the versatility of these compounds in creating materials with tailored properties (Murosaki, Kaneda, Maruhashi, Sadamori, Shoji, Tamao, Hashizume, Hayakawa, & Matsuo, 2016).

Catalytic Applications

The development of a pincer-iridium complex with a Lewis-base-free alumanyl ligand highlights the innovative use of this compound derivatives in catalysis, particularly in the dehydrogenation of alkanes. This research points towards the exploration of this compound derivatives in creating efficient catalysts that can facilitate important chemical transformations, paving the way for new methodologies in synthetic chemistry (Morisako, Watanabe, Ikemoto, Muratsugu, Tada, & Yamashita, 2019).

properties

IUPAC Name |

alumanylidyneborane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Al.B |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJPURDPSZFLWGC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

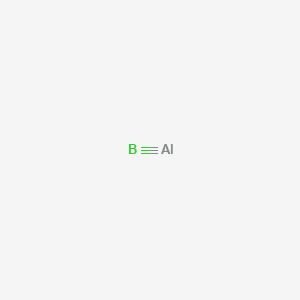

B#[Al] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AlB |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

37.80 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

12041-50-8 |

Source

|

| Record name | Aluminum boride (AlB2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.